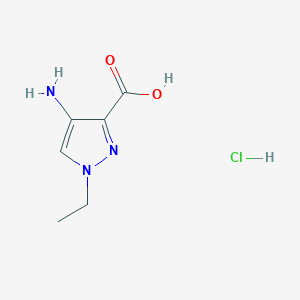

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name identifies this compound as 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride, reflecting the specific positioning and nature of substituents on the pyrazole ring system. The numbering system begins with the nitrogen atom bearing the ethyl substituent designated as position 1, establishing the reference point for all subsequent positional assignments throughout the ring structure.

The base heterocycle is designated as 1H-pyrazole, indicating the tautomeric form where the hydrogen atom is localized on the nitrogen at position 1. This specific tautomeric designation becomes critical when considering compounds that may exhibit prototropic equilibrium between different nitrogen positions. The ethyl substituent at position 1 provides N-alkylation that prevents tautomeric migration of the hydrogen between the two ring nitrogen atoms, thus establishing a fixed structural identity. The amino group positioned at carbon 4 represents a primary amine functionality directly attached to the pyrazole ring, while the carboxylic acid group at position 3 introduces both hydrogen bonding capability and ionizable functionality.

The hydrochloride designation indicates that the compound exists as a salt formed between the basic amino nitrogen and hydrochloric acid. This salt formation significantly impacts the compound's physical properties, particularly its water solubility and crystalline stability under ambient conditions. Alternative nomenclature systems may refer to this compound using various synonyms, including 4-amino-1-ethylpyrazole-3-carboxylic acid hydrochloride or the abbreviated forms found in chemical databases. The Chemical Abstracts Service registry number 1431965-02-4 provides unambiguous identification of this specific compound in chemical literature and commercial sources.

Properties

IUPAC Name |

4-amino-1-ethylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-9-3-4(7)5(8-9)6(10)11;/h3H,2,7H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGUWLUANRQGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431965-02-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-amino-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and halogenated pyrazoles .

Scientific Research Applications

Medicinal Chemistry

4-AEP-3-COOH HCl has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features may contribute to its interaction with biological targets, although specific mechanisms remain under investigation. Preliminary studies suggest that it could exhibit antimicrobial and antituberculosis properties.

Case Studies:

- Antimicrobial Activity : Initial investigations have indicated that derivatives of pyrazole compounds can possess significant antimicrobial activity, suggesting that 4-AEP-3-COOH HCl may also have similar effects.

Agrochemicals

The compound's unique structure may allow it to serve as a building block for the development of new agrochemicals. Its potential use in pesticide formulations is being explored due to its ability to interact with various biological systems.

Organic Synthesis

4-AEP-3-COOH HCl is being investigated for its utility as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for the development of complex organic molecules.

Synthesis Methods:

The synthesis of 4-AEP-3-COOH HCl can be achieved through several methods, although detailed protocols are often proprietary or unpublished. The compound's synthesis typically involves multi-step processes that yield varying purities and quantities depending on the method used.

Transition-Metal Catalysts and Photoredox Reactions

Research indicates that compounds similar to 4-AEP-3-COOH HCl can act as ligands in transition-metal catalysis and photoredox reactions. This application could lead to advancements in synthetic methodologies that require efficient catalysts for complex transformations.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride with analogous pyrazole-based compounds, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Group Differences

Key Observations :

- Substituent Impact: The target compound’s carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to the ester group in Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate . This may influence solubility and interaction with biological targets.

- Salt Effects: Both hydrochlorides (target compound and 1-[2-(dimethylamino)ethyl]- analog) exhibit improved aqueous solubility due to the HCl counterion, a critical factor for in vivo applications .

Solubility and Bioavailability

- The hydrochloride form of the target compound likely exhibits superior solubility in polar solvents compared to non-salt analogs. For example, 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride is explicitly noted for its enhanced solubility in aqueous media .

- Ester derivatives (e.g., Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate) may display lower solubility but higher membrane permeability due to increased lipophilicity .

Research Findings and Limitations

- Synthetic Utility: Pyrazole carboxylic acids are pivotal in constructing heterocyclic scaffolds for kinase inhibitors or protease-targeting drugs.

- Discontinuation Challenges: The discontinued status of the target compound () highlights the need for alternatives like Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate or custom-synthesized analogs for ongoing research.

Biological Activity

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride (4-AEP) is a pyrazole derivative recognized for its potential biological activities. This compound features a unique structure, characterized by an amino group at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. The hydrochloride form enhances its solubility and stability, making it a candidate for various pharmacological applications.

- Molecular Formula : C6H9N3O2·HCl

- Molecular Weight : 189.62 g/mol

- Solubility : Highly soluble in water due to the presence of the hydrochloride salt.

Antiviral Activity

Preliminary studies indicate that compounds structurally similar to 4-AEP exhibit antiviral properties. For instance, derivatives with pyrazole structures have shown activity against viruses such as HSV-1 and VSV. Although direct studies on 4-AEP are lacking, its potential as an antiviral agent warrants investigation.

Antitumor Activity

Research on related pyrazole compounds has demonstrated promising antitumor effects. For example, compounds with similar structures have displayed significant cytotoxicity against various cancer cell lines, including A549 and HCT116 cells. The IC50 values for these compounds suggest that modifications in the pyrazole structure can enhance their anticancer activity.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 49.85 | A549 |

| Compound B | 0.30 | VEGF |

| Compound C | 0.067 | Aurora-A kinase |

Case Studies

- Antiviral Screening : In a study involving pyrazole derivatives, several compounds were tested against HSV-1. The results indicated that modifications in the substituents significantly influenced antiviral activity, suggesting that similar approaches could be applied to 4-AEP.

- Antitumor Efficacy : A recent study synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. One compound exhibited an IC50 of 0.95 nM against NCI-H460 cells, highlighting the potential for pyrazole derivatives in cancer therapy.

Structural Comparisons

The uniqueness of 4-AEP lies in its specific combination of functional groups and their positions within the pyrazole ring. This can confer distinct pharmacological properties compared to other similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-1H-pyrazole-3-carboxylate | C7H10N4O2 | Ethyl ester form; different solubility properties |

| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | C6H8N4O2 | Methyl substitution; potential differences in activity |

| 5-Amino-2-methylpyrazole | C5H7N3O2 | Different amino group position; varied interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions starting with pyrazole core functionalization. For example, ethylation at the 1-position can be achieved via nucleophilic substitution using ethyl halides under basic conditions. Subsequent carboxylation and amination steps require controlled pH and temperature to avoid side reactions (e.g., over-alkylation). Purity validation employs HPLC (≥95% purity threshold) coupled with LC-MS to confirm molecular weight . Proton NMR (e.g., δ 13.99 ppm for carboxylic protons) and ESI-MS (e.g., m/z 311.1 for related pyrazole derivatives) are critical for structural confirmation .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and track changes in absorbance maxima (UV-Vis). For long-term stability, store aliquots at -20°C (≤1 month) or -80°C (≤6 months) to minimize hydrolysis of the carboxylic acid group .

Q. What analytical techniques are most effective for characterizing its structural integrity?

- Methodology : Use a combination of:

- 1H/13C NMR to confirm substitution patterns (e.g., ethyl group at N1, amino group at C4).

- FT-IR to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends at ~1600 cm⁻¹).

- LC-MS/MS for trace impurity profiling, particularly for detecting dehalogenation or oxidation byproducts .

Q. How does the presence of the ethyl group at the 1-position influence solubility and reactivity?

- Methodology : Compare solubility profiles (e.g., in DMSO, water, ethanol) with analogs lacking the ethyl group. The ethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity studies (e.g., nucleophilic substitution at C3/C5) can be quantified via kinetic experiments under varying pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during carboxylation?

- Methodology : Apply Design of Experiments (DoE) principles, such as Central Composite Design, to evaluate factors like temperature, CO₂ pressure, and catalyst loading. Use response surface models to identify optimal conditions. For example, carboxylation at 80°C with 1.5 mol% Pd(OAc)₂ reduces dimerization byproducts by 40% compared to trial-and-error approaches .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodology : Systematically evaluate variables across studies:

- Purity thresholds : Ensure ≥95% purity (HPLC) to exclude confounding effects from impurities.

- Assay conditions : Standardize buffer pH, incubation time, and cell lines (e.g., HEK293 vs. HeLa).

- Statistical validation : Use ANOVA to identify significant outliers and replicate experiments with controlled variables .

Q. What strategies enable selective derivatization of the amino group without affecting the carboxylic acid moiety?

- Methodology : Employ protecting groups (e.g., tert-butoxycarbonyl, BOC) for the carboxylic acid during amide coupling. Post-derivatization, remove the BOC group under acidic conditions (e.g., TFA/DCM). Monitor reaction progress via TLC (Rf shifts) and confirm selectivity through 2D NMR (e.g., HSQC for amino group modifications) .

Q. How can computational methods predict reaction pathways for novel derivatives?

- Methodology : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, reaction path searches using Gaussian 16 can predict regioselectivity in electrophilic substitutions at C3/C5. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What mechanistic insights can be gained from studying pH-dependent degradation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.